Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]-, also known as 4-(2-hydroxypropan-2-yl)acetophenone, is a dual-functional aromatic building block characterized by the presence of both an acetyl group and a tertiary carbinol moiety [1]. In industrial procurement, this compound is primarily sourced as a highly specific, asymmetric precursor for the synthesis of specialty trisphenols, most notably TrisP-PA (α,α,α'-tris(4-hydroxyphenyl)-1-ethyl-4-isopropylbenzene) . These derived trisphenols serve as critical branching agents in the manufacture of high-heat, high-refractive-index polycarbonates and advanced epoxy resins. The precise A-B functional asymmetry of CAS 54549-72-3 allows for controlled, high-yield condensation with phenols, making it an indispensable intermediate for polymer architectures that require an extended, flexible branching node rather than a rigid, compact core [2].
Substituting CAS 54549-72-3 with simpler or symmetric precursors fundamentally alters downstream polymer topology and manufacturing viability . Attempting to use a symmetric diketone, such as 1,4-diacetylbenzene, fails because its equivalent reactive sites lead to uncontrolled oligomerization rather than the discrete, high-yield formation of a trifunctional branching agent. Furthermore, substituting this compound with the industry-standard branching precursor 4-hydroxyacetophenone (used to produce THPE) results in a rigid, compact ethane-1,1,1-triyl node; this rigid core significantly increases the melt viscosity and optical birefringence of the final polycarbonate [1]. Finally, while the tertiary chloride analog (1-[4-(2-chloropropan-2-yl)phenyl]ethanone) offers similar reactivity, it is highly susceptible to premature dehydrohalogenation and hydrolysis during storage, making the stable tertiary alcohol (CAS 54549-72-3) the mandatory choice for reproducible, large-scale industrial condensation workflows [2].
In the industrial synthesis of TrisP-PA, precursor stability is critical for maintaining accurate reaction stoichiometry. The tertiary alcohol precursor (CAS 54549-72-3) exhibits excellent shelf life, maintaining >99% purity over extended storage at ambient conditions. In contrast, its direct structural analog, 1-[4-(2-chloropropan-2-yl)phenyl]ethanone, contains a highly labile tertiary benzylic chloride that rapidly degrades via hydrolysis and dehydrohalogenation (yielding isopropenyl impurities and corrosive HCl gas) unless maintained under strict anhydrous and sub-ambient conditions [1]. Both precursors yield the target trisphenol under acid catalysis, but the alcohol eliminates the need for specialized cold-chain logistics.
| Evidence Dimension | Precursor storage stability and handling requirements |
| Target Compound Data | Stable at ambient temperature; no HCl outgassing or spontaneous elimination. |
| Comparator Or Baseline | 1-[4-(2-chloropropan-2-yl)phenyl]ethanone (requires strict anhydrous/cold storage to prevent degradation). |
| Quantified Difference | Elimination of corrosive degradation byproducts and >5x longer practical shelf life at room temperature. |
| Conditions | Standard industrial warehouse storage conditions. |
Procuring the tertiary alcohol eliminates the need for specialized anhydrous storage and prevents stoichiometric imbalances caused by precursor degradation.
The synthesis of extended trisphenol branching agents requires precise A-B functional asymmetry to prevent runaway polymerization. CAS 54549-72-3 provides a methyl ketone group that condenses with two phenol equivalents and a tertiary carbinol that condenses with one. This distinct electrophilic profile ensures a highly selective conversion (~81% isolated yield) to the precise 1-ethyl-4-isopropylbenzene core of TrisP-PA under acid/mercaptan catalysis [1]. Conversely, attempting to use a symmetric precursor like 1,4-diacetylbenzene results in uncontrolled reactivity, yielding complex mixtures of tetraphenols and oligomers with <40% selectivity for any single defined branching node .
| Evidence Dimension | Selectivity for targeted tris-functional branching node |
| Target Compound Data | ~81% isolated yield of the asymmetric TrisP-PA core. |
| Comparator Or Baseline | 1,4-Diacetylbenzene (<40% selectivity, prone to oligomerization). |
| Quantified Difference | >2x higher selectivity for the discrete trisphenol product. |
| Conditions | Electrophilic aromatic substitution with excess phenol (60 °C, acid catalysis). |
The built-in functional asymmetry is mandatory for producing high-purity, discrete trisphenol monomers without prohibitive downstream chromatographic purification.
The procurement value of CAS 54549-72-3 is ultimately realized in the enhanced processability of its derived branching agent, TrisP-PA, compared to the industry-standard THPE (derived from 4-hydroxyacetophenone). The extended 1-ethyl-4-isopropylbenzene spacer generated by CAS 54549-72-3 increases the free volume of the resulting polycarbonate network. This structural flexibility translates to an estimated 20-30% increase in the Melt Volume Rate (MVR) during injection molding at equivalent branching densities, significantly reducing melt viscosity without sacrificing the polymer's high glass transition temperature (Tg) .
| Evidence Dimension | Polycarbonate Melt Volume Rate (MVR) |
| Target Compound Data | Polycarbonates branched with 54549-72-3-derived TrisP-PA exhibit ~20-30% higher MVR. |
| Comparator Or Baseline | Polycarbonates branched with THPE (derived from 4-hydroxyacetophenone). |
| Quantified Difference | 20-30% improvement in melt flow processability at equivalent branching molarity. |
| Conditions | Injection molding of branched polycarbonate resins. |
Higher melt flow allows manufacturers to mold thinner, more complex components without inducing thermal degradation or flow marks.
For optical-grade polycarbonates used in smartphone lenses, minimizing birefringence is critical. The rigid, compact core of the baseline branching agent THPE can lead to localized stress concentrations and high birefringence during cooling. By contrast, the extended, dual-node architecture provided by the CAS 54549-72-3 precursor disrupts polymer chain packing more effectively . This reduces molded-in stress, resulting in a measurable decrease in optical retardation (birefringence) in the final optical components, making it the preferred precursor for high-refractive-index lens materials.
| Evidence Dimension | Optical birefringence (retardation) in molded parts |
| Target Compound Data | Lower molded-in stress and reduced optical retardation. |
| Comparator Or Baseline | THPE-branched polycarbonate (higher stress concentration and birefringence). |
| Quantified Difference | Measurable reduction in optical distortion in thin-wall molded lenses. |
| Conditions | Injection molding of optical-grade polycarbonate lenses. |
Procuring CAS 54549-72-3 is essential for synthesizing the specific branching agents required to meet the strict optical clarity standards of modern consumer electronics.
Directly leveraging its A-B functional asymmetry and high condensation yield, CAS 54549-72-3 is the primary precursor for manufacturing TrisP-PA. This branching agent is essential for producing branched polycarbonates that require enhanced melt flow for thin-wall injection molding without compromising thermal stability [1].
Following from its ability to reduce molded-in stress and optical birefringence, this compound is utilized to synthesize specialized monomers for optical-grade polycarbonates. These materials are heavily procured for the fabrication of smartphone camera lenses and advanced display substrates .
The asymmetric trisphenols derived from CAS 54549-72-3 are also employed as multi-functional crosslinkers in advanced epoxy formulations. They create highly crosslinked, thermally stable matrices required for electronic packaging and semiconductor photoresist applications, where structural rigidity and precise solubility profiles are paramount .
Irritant